Cas no 184764-63-4 (1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione)
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core, which serves as a versatile scaffold in medicinal and organic chemistry. Its structure offers multiple sites for functionalization, making it valuable for synthesizing biologically active molecules, particularly in the development of kinase inhibitors and nucleoside analogs. The compound's rigid bicyclic framework enhances binding affinity and selectivity in target interactions. It exhibits stability under standard conditions and is compatible with a range of synthetic transformations. Researchers favor this intermediate for its potential in designing therapeutic agents targeting metabolic and proliferative disorders. Its well-defined chemical properties facilitate reproducible results in both academic and industrial applications.
184764-63-4 structure
Product Name:1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione
CAS No:184764-63-4
MF:C5H4N4O2
MW:152.110859870911
CID:114370
PubChem ID:135398752
Update Time:2025-10-11
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione
- 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
- 2H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- 1H,3H,8H-Alloxanthine
- 1H-Pyrazolo[3,6(5H,7H)-dione
- 1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
- A817425
- AKOS022171676
- 1H,3H,9H-Alloxanthine
- 2h-pyrazolo-[3,4-d]pyrimidine-4,6-(5h,7h)-dione
- 1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione
- 1H-Pyrazolo(3,4-d)pyrimidine-4,6-diol
- EN300-1268328
- DTXCID2015209
- MFCD00056934
- AKOS002337397
- 4,6-Dihydroxypyrazolo(3,4-d)pyrimidine
- Alloxanthin (VAN)
- FT-0740012
- Oxypurinol 100 microg/mL in Water
- Oxipurinolum
- BW 555
- G97OZE5068
- 1H-Pyrazolo(3,4-d)pyrimidine,4,6(5H,7H)-dione
- Oxoallopurinol
- HMS2234G23
- NSC-76239
- Ossipurinolo [DCIT]
- SMR000471889
- Oxypurinol
- SY009072
- B. W. 55-5
- CCG-321461
- 1H-Pyrazolo(3,4-d)pyrimidine, 4,6(5H,7H)-dione
- CAS-2465-59-0
- 1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
- EINECS 219-570-9
- 1H-Pyrazolo[3, 4,6(5H,7H)-dione
- 1,2-dihydropyrazolo[4,3-e]pyrimidine-4,6-dione
- 187486-06-2
- OXIPURINOL [WHO-DD]
- 1H-Pyrazolo[3,4-d]Pyrimidin-4,6-diol
- Oxypurinol, analytical standard
- EPA Pesticide Chemical Code 447509
- HMS3373G16
- 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine
- CS-0016170
- Oxypurinol, >=98% (HPLC)
- AI3-50432
- 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,2-dihydro-6-hydroxy-
- 1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6(5H,7H)-DIONE
- NSC76239
- AKOS005166855
- BW 55-5
- 184764-63-4
- Oxypurinol (USAN)
- BDBM50423777
- Q410588
- Oxipurinol [INN]
- MLS001332657
- DB05262
- NCGC00247052-01
- Oxipurinolum [INN-Latin]
- D02365
- N-Demethyl Roxithromycin-d7
- 187486-05-1
- SCHEMBL8256426
- MLS001332658
- UNII-G97OZE5068
- Z3015154132
- FT-0648966
- 1,7-Dihydro-4h-pyrazolo[3,4-d]pyrimidine-4,6(5h)-dione
- NSC 76239
- C07599
- DS-14873
- BP-30013
- FT-0667156
- SCHEMBL39154
- 4,6-Dihydroxy-1H-pyrazolo[3,4-d]pyrimidine
- HY-19657
- Alloxanthine
- AMY15720
- CHEMBL859
- 6-Hydroxy-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one #
- W-202026
- 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- 6-Hydroxy allopurinol
- 4h-pyrazolo[3,4-d]pyrimidin-4-one,1,2-dihydro-6-hydroxy-
- 2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
- NS00006655
- DTXSID4035209
- 9H-purine-2,8-dione
- 6-Hydroxypyrazolo[3,4-d]pyrimidin-4-one
- Oxipurinol
- 1H-Pyrazolo[3,6-diol
- Ossipurinolo
- 2465-59-0
- Oxipurinol (INN)
- NCGC00255415-01
- CHEBI:28315
- Oxypurinol [USAN]
- 4,5,6,7-tetrahydro-4,6-dioxo-pyrazolo-[3,4-d]-pyrimidine
- Tox21_301220
- AB02032
- SCHEMBL1438699
-
- Inchi: 1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
- InChI Key: HXNFUBHNUDHIGC-UHFFFAOYSA-N
- SMILES: O=C1C2C=NNC=2NC(N1)=O
Computed Properties
- Exact Mass: 152.03300
- Monoisotopic Mass: 152.03342538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 86.9Ų
Experimental Properties
- Density: 1.637
- Melting Point: >300 ºC
- Boiling Point: 662.9 °C at 760 mmHg
- Flash Point: 354.7 °C
- PSA: 94.66000
- LogP: -0.64820
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000931-1g |
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione |
184764-63-4 | 95% | 1g |
$615.44 | 2023-09-02 | |
| Chemenu | CM151814-1g |
1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione |
184764-63-4 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM151814-1g |
1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione |
184764-63-4 | 95% | 1g |
$*** | 2023-03-30 |
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione Related Literature
-
1. Novel xanthine oxidase inhibitor studies. Part 3.1 Convenient and general syntheses of 3-substituted 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H?)-ones as a new class of potential xanthine oxidase inhibitorsTomohisa Nagamatsu,Takayuki Fujita,Kazuki Endo J. Chem. Soc. Perkin Trans. 1 2000 33
-
2. Novel xanthine oxidase inhibitor studies. Part 2. Synthesis and xanthine oxidase inhibitory activities of 2-substituted 6-alkylidenehydrazino- or 6-arylmethylidenehydrazino-7H-purines and 3- and/or 5-substituted 9H-1,2,4-triazolo[3,4-i?]purinesTomohisa Nagamatsu,Hiroo Yamasaki,Takayuki Fujita,Kazuki Endo,Haruhiko Machida J. Chem. Soc. Perkin Trans. 1 1999 3117
-
Ronald A. Chalmers,R. W. E. Watts Analyst 1969 94 226
-
Saber Mirzaei,Avat Arman Taherpour,Shahryar Mohamadi RSC Adv. 2016 6 109672
-
Joyee Mitra,Sabyasachi Sarkar Dalton Trans. 2013 42 3050
184764-63-4 (1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk